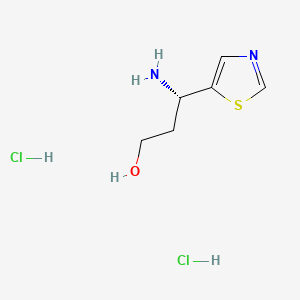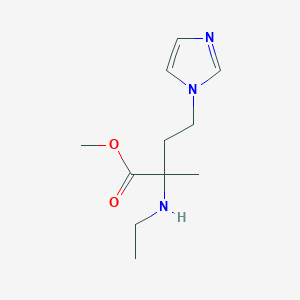
Methyl 2-(ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoate is a synthetic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an appropriate aldehyde with an amine and a nitrile in the presence of a catalyst to form the imidazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted imidazole derivatives.
Scientific Research Applications
Methyl 2-(ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially leading to inhibition or activation of biological processes. The ethylamino and methyl ester groups may also contribute to the compound’s overall activity by enhancing its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoate: can be compared with other imidazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the ethylamino group, in particular, may enhance its interaction with biological targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 2-(ethylamino)-4-imidazol-1-yl-2-methylbutanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-13-11(2,10(15)16-3)5-7-14-8-6-12-9-14/h6,8-9,13H,4-5,7H2,1-3H3 |
InChI Key |
VWPKIQORXQXPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CCN1C=CN=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


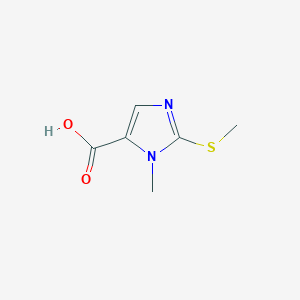

![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane](/img/structure/B13627589.png)
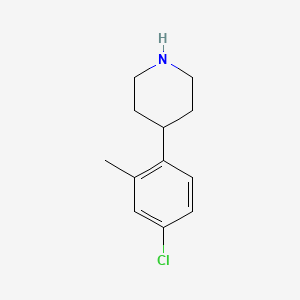
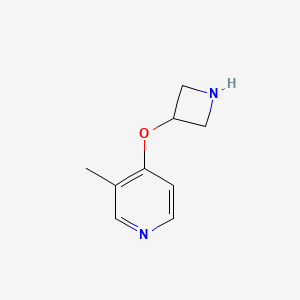

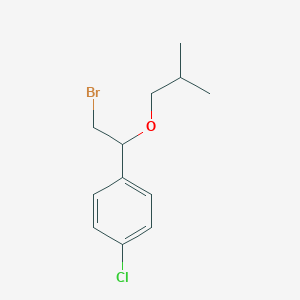
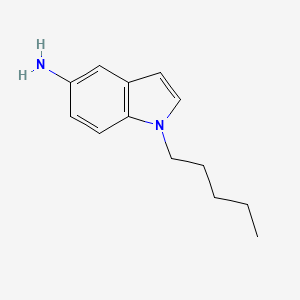
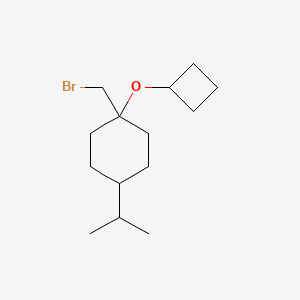
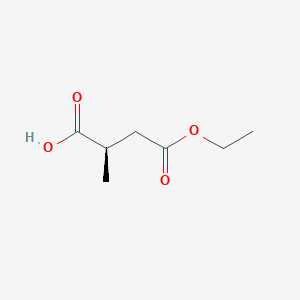

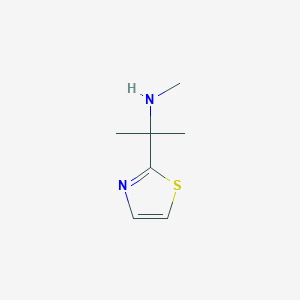
![5-[(5S,7R)-3-fluoranyl-7-(2-methylpyridin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]quinolin-2-amine](/img/structure/B13627636.png)
